molecular formula C21H21N3O2S B4309789 4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

Cat. No.: B4309789
M. Wt: 379.5 g/mol
InChI Key: RGGOHDIBHNHVNI-UHFFFAOYSA-N
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Description

4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines a thienopyridine core with various functional groups

Preparation Methods

The synthesis of 4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves multiple steps, including the formation of the thienopyridine core and the subsequent attachment of the functional groups. The synthetic route typically involves:

    Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thienopyridine ring.

    Functional Group Attachment:

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes several types of chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable reagents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    Thienopyridine Derivatives: Compounds with similar core structures but different functional groups.

    Benzamido Compounds: Compounds with benzamido groups attached to different core structures.

    Carboxamide Compounds: Compounds with carboxamide groups attached to various core structures.

Properties

IUPAC Name

4,6-dimethyl-3-[(4-methylbenzoyl)amino]-N-prop-2-enylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-5-10-22-20(26)18-17(16-13(3)11-14(4)23-21(16)27-18)24-19(25)15-8-6-12(2)7-9-15/h5-9,11H,1,10H2,2-4H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGOHDIBHNHVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(SC3=C2C(=CC(=N3)C)C)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 5
4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 6
4,6-DIMETHYL-3-(4-METHYLBENZAMIDO)-N-(PROP-2-EN-1-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

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